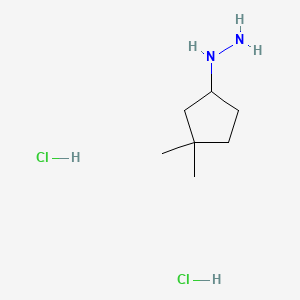
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of hydrazine, featuring a cyclopentyl ring substituted with two methyl groups at the 3-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products.
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Azines or nitroso compounds.
Reduction: Amines or hydrazides.
Substitution: Substituted hydrazines or hydrazones.
科学的研究の応用
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent adducts, which may alter the function of enzymes or other proteins. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Cyclopentylhydrazine: Lacks the methyl substitutions, resulting in different reactivity and biological activity.
Dimethylhydrazine: Contains two methyl groups on the hydrazine moiety, leading to distinct chemical properties.
Cyclohexylhydrazine: Features a six-membered ring, which affects its steric and electronic properties.
Uniqueness
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is unique due to the presence of both the cyclopentyl ring and the dimethyl substitutions. This combination imparts specific steric and electronic characteristics, influencing its reactivity and interactions with biological targets. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC名 |
(3,3-dimethylcyclopentyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(5-7)9-8;;/h6,9H,3-5,8H2,1-2H3;2*1H |
InChIキー |
NGYVWZZDBVLTJQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1)NN)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















